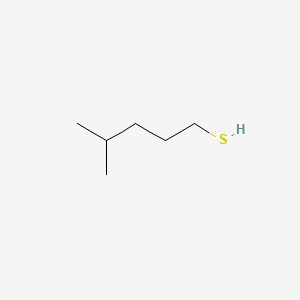
4-甲基戊烷-1-硫醇
描述
4-methylpentane-1-thiol is an organic compound with the molecular formula C₆H₁₄S. It is a thiol, which means it contains a sulfur-hydrogen (SH) group. This compound is known for its strong, often unpleasant odor, characteristic of many thiols. It is used in various chemical applications due to its unique properties.
科学研究应用
4-methylpentane-1-thiol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as an additive in certain industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: 4-methylpentane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 4-methyl-1-pentanol with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under elevated temperatures and pressures to facilitate the formation of the thiol group.
Industrial Production Methods: In industrial settings, 4-methylpentane-1-thiol is produced using similar methods but on a larger scale. The process often involves continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and purity.
化学反应分析
Types of Reactions: 4-methylpentane-1-thiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: It can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Corresponding hydrocarbons.
Substitution: Various substituted thiols.
作用机制
The mechanism of action of 4-methylpentane-1-thiol involves its interaction with various molecular targets. The thiol group can form strong bonds with metals and other electrophilic centers, making it useful in catalysis and other chemical processes. Its effects are mediated through the formation of these bonds and subsequent chemical transformations.
相似化合物的比较
1-Pentanethiol: Similar structure but lacks the methyl group at the fourth position.
2-Methyl-1-propanethiol: Contains a different alkyl chain but similar thiol functionality.
3-Methyl-1-butanethiol: Another thiol with a different alkyl chain structure.
Uniqueness: 4-methylpentane-1-thiol is unique due to its specific alkyl chain structure, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where these properties are advantageous.
属性
IUPAC Name |
4-methylpentane-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14S/c1-6(2)4-3-5-7/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCWCRVSOQKFMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334643 | |
| Record name | 4-Methyl-1-pentanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53897-50-0 | |
| Record name | 4-Methyl-1-pentanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying 4-methyl-1-pentanethiol in the C. difficile volatile metabolome?
A1: The identification of 4-methyl-1-pentanethiol, alongside other sulfur-containing volatile organic compounds (VOCs), contributes to our understanding of the metabolic pathways active in C. difficile. [] This specific compound was among the major components identified in the headspace of C. difficile cultures, contributing to the characteristic odor of the bacterium. [] Understanding the production and potential roles of these VOCs could offer insights into C. difficile physiology, virulence, and potentially novel diagnostic tools.
Q2: How is 4-methyl-1-pentanethiol synthesized by C. difficile?
A2: While the exact biosynthetic pathway of 4-methyl-1-pentanethiol in C. difficile requires further investigation, the study suggests that cysteine plays a key role in the formation of sulfur-containing volatiles. [] The researchers hypothesize that disulfides, like those potentially derived from 4-methyl-1-pentanethiol, are formed from cysteine via cystathionine analogs. These analogs then likely lead to the production of thiols, which can be further oxidized into disulfides. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3aR,4S,9bS)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1332012.png)



![1-Azabicyclo[2.2.2]octan-3-ol, 3-acetate, (3R)-](/img/structure/B1332023.png)






![(3'-Fluoro-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B1332051.png)
